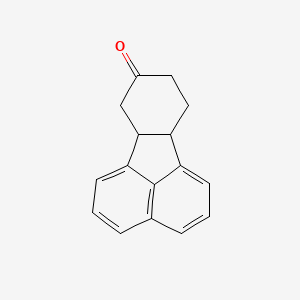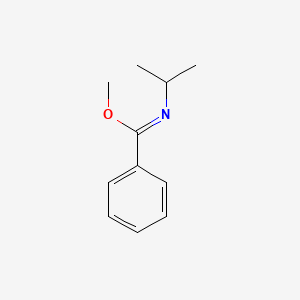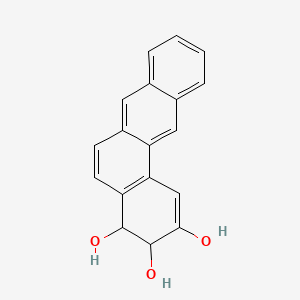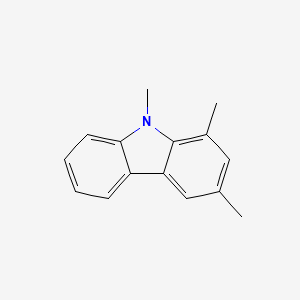
1,3,9-Trimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,9-Trimethyl-9H-carbazole can be synthesized through several methods. One common approach is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Another method involves the use of a palladium-catalyzed tandem reaction, where anilines and 1,2-dihaloarenes undergo a one-pot synthesis under microwave irradiation. This method is efficient and compatible with various functional groups .
Industrial Production Methods
Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the limited demand for carbazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include red lead and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1,3,9-Trimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes.
Medicine: Carbazole derivatives are being explored for their anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,3,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol. This process involves the transfer of electrons from one component to another, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
9-Methylcarbazole: A derivative with a single methyl group.
3,6-Dimethylcarbazole: A derivative with two methyl groups at positions 3 and 6.
Uniqueness
1,3,9-Trimethyl-9H-carbazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other carbazole derivatives and suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
82757-41-3 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1,3,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-8-11(2)15-13(9-10)12-6-4-5-7-14(12)16(15)3/h4-9H,1-3H3 |
Clé InChI |
PLHYFTAIHRMJEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
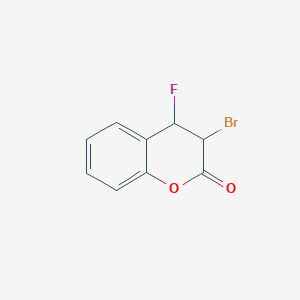
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)

![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
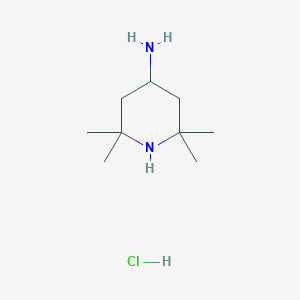
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
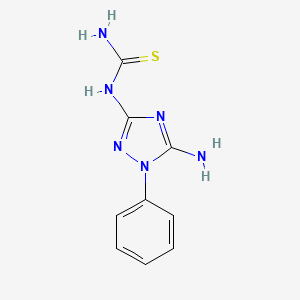
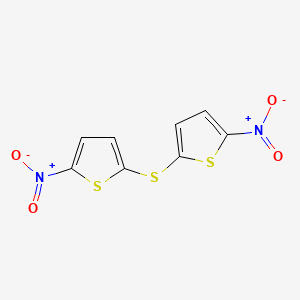
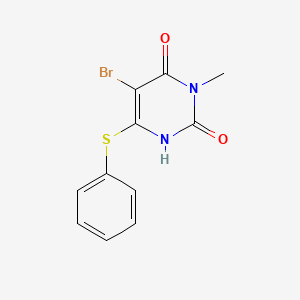
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
